molecular formula C21H18FN3O2S B3401331 N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1040678-67-8

N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3401331
CAS No.: 1040678-67-8
M. Wt: 395.5 g/mol
InChI Key: YZIKPVIRNCDFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic small molecule characterized by a fused benzothieno[3,2-d]pyrimidin-4-one core. Key structural features include a 9-fluoro substituent on the benzothiophene ring, a 2-methyl group on the pyrimidinone moiety, and an acetamide linkage to a 3,5-dimethylphenyl group. This compound’s design likely targets kinase or enzyme inhibition, leveraging the electron-withdrawing fluorine atom for enhanced binding affinity and metabolic stability, while the dimethylphenyl group may improve lipophilicity and membrane permeability.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-11-7-12(2)9-14(8-11)24-17(26)10-25-13(3)23-19-18-15(22)5-4-6-16(18)28-20(19)21(25)27/h4-9H,10H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIKPVIRNCDFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Groups

The benzothieno[3,2-d]pyrimidinone core distinguishes this compound from analogs with benzodiazepine (), benzothiazole (), or diazaspiro scaffolds (). Unlike benzodiazepines, which prioritize CNS activity via GABA receptor modulation, the benzothieno pyrimidine core may favor kinase or protease inhibition due to its planar, electron-deficient heterocycle . The fluorine atom at position 9 is a critical differentiator; similar fluoro-substituted compounds in exhibit prolonged half-lives, suggesting this compound may share enhanced metabolic stability compared to non-fluorinated benzothiazoles () .

Substituent Effects

  • 3,5-Dimethylphenyl Group: This substituent contrasts with the trifluoromethyl-phenyl groups in ’s diazaspiro compounds.
  • Acetamide Linkage : Common in ’s benzothiazole derivatives (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide), this group facilitates hydrogen bonding with target proteins. The target compound’s acetamide, however, lacks the thioether or hydrazide moieties seen in , which could reduce off-target interactions .

Data Table: Structural and Functional Comparison

Table 1. Comparative analysis of N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide and analogs.

Compound Class Core Structure Key Substituents Inferred Activity Pharmacokinetic Profile Reference
Target Compound Benzothieno[3,2-d]pyrimidinone 9-Fluoro, 2-methyl, 3,5-dimethylphenyl Kinase/enzyme inhibition Moderate metabolic stability N/A
Benzodiazepine derivative Benzo[e][1,4]diazepine Pyrimido[4,5-d]pyrimidin-2-one, methyl CNS modulation High plasma protein binding
Benzothiazole derivative Benzo[d]thiazole Thioether, oxadiazole Anti-inflammatory, antibacterial Variable solubility
Diazaspiro compound Diazaspiro[4.5]decene Trifluoromethyl, oxetanamino Enzyme inhibition High metabolic resistance
Pharmacopeial compound Tetrahydropyrimidin-1(2H)-yl Stereochemically complex acetamido Antiviral/antibiotic High selectivity

Research Findings and Implications

  • Structural Advantages: The benzothieno pyrimidine core offers rigidity for target binding, while the fluorine atom enhances bioavailability—a trend corroborated by ’s fluorinated diazaspiro compounds .
  • Limitations : The absence of stereochemical complexity (cf. ) may limit selectivity, necessitating further SAR studies to optimize substituent geometry .
  • Future Directions : Synthesis of derivatives with trifluoromethyl or oxetane groups (as in ) could improve metabolic stability without compromising solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.